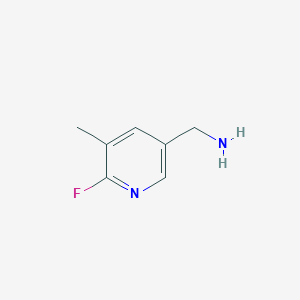

(6-Fluoro-5-methylpyridin-3-yl)methanamine

Description

Thematic Context of Fluorinated Pyridine (B92270) Scaffolds in Organic Synthesis

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govmdpi.com Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com When incorporated into a pyridine ring, these effects are particularly pronounced. The pyridine scaffold itself is a key structural motif in numerous FDA-approved drugs. nih.gov

Fluorination of the pyridine ring can modulate the pKa of the nitrogen atom, affecting the compound's bioavailability and interaction with physiological targets. nih.gov Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. mdpi.com The strategic placement of a fluorine atom can also lead to more favorable interactions with protein binding pockets, potentially increasing the potency and selectivity of a drug candidate. mdpi.com Research in this area is active, with ongoing development of new methods for the site-selective fluorination of pyridine rings to create novel building blocks for drug discovery. nih.gov

Significance of Aminomethyl Pyridine Moieties as Versatile Chemical Building Blocks

The aminomethyl group is a versatile functional handle in organic synthesis, providing a nucleophilic primary amine that can be readily derivatized. When attached to a pyridine ring, the resulting aminomethyl pyridine moiety becomes a valuable building block for the construction of more complex molecules. researchgate.net The pyridine nitrogen and the exocyclic amine offer multiple points for chemical modification and for establishing interactions with biological macromolecules.

Aminomethyl pyridine derivatives have been investigated for a wide range of pharmacological activities, including as anticonvulsants and for their cardiac effects. researchgate.netdocumentsdelivered.com The ability of the aminomethyl group to participate in hydrogen bonding and to be protonated at physiological pH makes it a key feature for molecular recognition at receptor sites. In organic synthesis, the aminomethyl group can serve as a precursor for the formation of amides, sulfonamides, and other functional groups, enabling the rapid generation of compound libraries for screening. researchgate.net The synthesis of aminomethyl pyridines is often achieved through the reduction of the corresponding cyanopyridines, a robust and scalable method. wikipedia.orggoogle.com

Overview of Current and Emerging Research Trajectories for (6-Fluoro-5-methylpyridin-3-yl)methanamine

While specific research on this compound is not extensively documented in peer-reviewed literature, its structure suggests several promising avenues for investigation. The combination of the fluorinated pyridine scaffold and the aminomethyl group points towards its potential utility in medicinal chemistry as a fragment for the design of novel therapeutic agents.

The presence of the fluorine atom at the 6-position and the methyl group at the 5-position of the pyridine ring will influence the electronic properties and steric environment of the molecule, which could be exploited for achieving selective interactions with specific biological targets. Research into structurally similar compounds, such as fluorinated aminopyridines, has shown potential in areas like potassium channel blocking.

Future research on this compound is likely to focus on its synthesis and subsequent derivatization to explore its potential in various therapeutic areas. Given the importance of substituted pyridines in agrochemicals, its utility in this field may also be an area of exploration. The development of efficient synthetic routes and a deeper understanding of its chemical reactivity will be crucial first steps in unlocking the full potential of this promising chemical entity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in research and synthesis. Below are tables summarizing its key physicochemical characteristics and the expected spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely available in the public domain and would require experimental determination.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the aminomethyl protons. The chemical shifts and coupling constants would be influenced by the fluorine atom. |

| ¹³C NMR | Distinct signals for the five carbon atoms of the pyridine ring (with C-F coupling visible for the carbon bearing the fluorine), one signal for the methyl carbon, and one for the aminomethyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (140.16 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyridine ring, and a strong band for the C-F bond. |

Synthesis and Reactivity

A plausible and common method for the synthesis of aminomethylpyridines is the reduction of the corresponding cyanopyridine. wikipedia.orggoogle.com Therefore, a likely synthetic route to this compound would involve the catalytic hydrogenation of 6-fluoro-5-methylnicotinonitrile. This reaction is typically carried out using a metal catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. wikipedia.orgrsc.org The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to achieve a high yield of the desired primary amine and to minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

The reactivity of this compound is primarily dictated by the nucleophilic character of the primary amine. This group can readily undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The pyridine nitrogen atom also retains its basic character and can be protonated or alkylated. The fluorine atom is generally unreactive under standard synthetic conditions but will influence the reactivity of the pyridine ring towards electrophilic or nucleophilic substitution.

Potential Research Applications

Based on the structural motifs present in this compound, several areas of research present themselves as promising avenues for exploration. The table below outlines potential research applications, drawing parallels from studies on structurally related compounds.

Table 3: Potential Research Directions for this compound

| Research Area | Rationale and Potential Application |

| Medicinal Chemistry | The fluorinated pyridine core is a privileged scaffold in drug discovery. nih.govnih.gov Derivatives could be synthesized and screened for a wide range of biological activities, including as kinase inhibitors, GPCR modulators, or as agents targeting infectious diseases. The aminomethyl group provides a convenient point for derivatization to optimize potency and pharmacokinetic properties. researchgate.net |

| Agrochemicals | Substituted pyridines are prevalent in modern agrochemicals. The unique combination of fluorine and a methyl group on the pyridine ring could lead to the discovery of novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles. |

| Materials Science | The pyridine moiety can act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The specific substitution pattern of this compound could lead to materials with unique structural and electronic properties, potentially useful in catalysis or gas storage. |

| Chemical Biology | The compound could be used as a building block for the synthesis of chemical probes to study biological processes. For example, it could be incorporated into larger molecules designed to interact with specific enzymes or receptors, with the fluorine atom serving as a useful label for ¹⁹F NMR studies. |

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-5-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMFOLKLXDSSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 5 Methylpyridin 3 Yl Methanamine

Retrosynthetic Strategies for the (6-Fluoro-5-methylpyridin-3-yl)methanamine Core

A logical retrosynthetic disconnection of this compound points to two primary precursor molecules: 6-fluoro-5-methylnicotinonitrile and 6-fluoro-5-methylnicotinaldehyde (B1437276). The aminomethyl group can be envisioned as arising from the reduction of a nitrile or a reductive amination of an aldehyde.

Further disconnection of these precursors reveals a common intermediate, a suitably substituted pyridine (B92270) ring. The strategic challenge lies in the controlled introduction of the fluorine, methyl, and a precursor to the C3-substituent (nitrile or aldehyde) onto the pyridine scaffold. This often involves building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Precursor Synthesis and Functional Group Interconversions

Synthesis of Key Fluorinated and Methylated Pyridine Intermediates

The synthesis of intermediates such as 6-fluoro-5-methylnicotinonitrile and 6-fluoro-5-methylnicotinic acid is foundational. While specific multi-step syntheses for these exact molecules are proprietary or not extensively published in open literature, analogous preparations provide a clear blueprint. For instance, the synthesis of substituted nicotinic acids and their derivatives often starts from simpler pyridine precursors.

One common approach involves the construction of the substituted pyridine ring through condensation reactions. Another powerful method is the functionalization of a pre-existing pyridine ring. For example, a starting material like a di-halopyridine can undergo regioselective nucleophilic aromatic substitution to introduce the fluoro group, followed by cross-coupling reactions to introduce the methyl group. The cyano or carboxylic acid group can be introduced at the 3-position through various methods, including Sandmeyer-type reactions from an amino precursor or metal-catalyzed cyanation.

Regioselective Introduction of the Aminomethyl Moiety

With the key fluorinated and methylated pyridine intermediates in hand, the next crucial step is the introduction of the aminomethyl group at the C3 position. The choice of method depends on the available precursor.

If the precursor is 6-fluoro-5-methylnicotinonitrile , a direct reduction of the nitrile group to a primary amine is the most straightforward approach.

If the precursor is 6-fluoro-5-methylnicotinic acid , a two-step sequence is typically employed. First, the carboxylic acid is reduced to the corresponding aldehyde, 6-fluoro-5-methylnicotinaldehyde . Subsequently, this aldehyde undergoes reductive amination to yield the target primary amine.

Established and Emerging Synthetic Routes for this compound

This section outlines the specific chemical transformations that constitute the final stages of the synthesis of this compound.

Amination Protocols (e.g., Reductive Amination, Classical Amine Synthesis)

From 6-Fluoro-5-methylnicotinonitrile:

The catalytic hydrogenation of the nitrile group is a widely used and efficient method for the synthesis of primary amines. Raney Nickel is a common catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727), often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amines.

Alternatively, chemical reducing agents can be employed. For instance, lithium aluminum hydride (LiAlH4) or borane (B79455) complexes can effectively reduce nitriles to primary amines.

From 6-Fluoro-5-methylnicotinaldehyde:

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. orgsyn.org In this case, 6-fluoro-5-methylnicotinaldehyde would be reacted with an ammonia source (such as ammonia gas, ammonium (B1175870) acetate, or a solution of ammonia in an alcohol) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. orgsyn.org

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. The choice of reducing agent depends on the specific reaction conditions and the presence of other functional groups in the molecule. orgsyn.org Recent advancements have also explored the use of more environmentally friendly and efficient catalytic systems, such as those based on cobalt, for reductive amination.

The following table summarizes the key amination protocols:

| Precursor | Method | Reagents and Conditions | Product |

| 6-Fluoro-5-methylnicotinonitrile | Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol/Ammonia | This compound |

| 6-Fluoro-5-methylnicotinonitrile | Chemical Reduction | LiAlH₄ or BH₃ complex, THF | This compound |

| 6-Fluoro-5-methylnicotinaldehyde | Reductive Amination | NH₃ source, NaBH₄ or H₂/Catalyst | This compound |

Fluorination Techniques for Pyridine Ring Systems

The introduction of a fluorine atom onto a pyridine ring is a key step in the synthesis of the precursors. Several methods are available for this transformation.

One of the most common methods is nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For example, a chloro- or nitro-substituted pyridine can react with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst, to yield the corresponding fluoro-pyridine. The reactivity of the leaving group and the electronic nature of the other substituents on the ring are crucial for the success of this reaction.

Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine. While a classic method, its application can be limited by the stability of the diazonium salt and the reaction conditions.

More modern fluorination techniques involve the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, on metalated pyridine intermediates. These methods can offer high regioselectivity under milder conditions.

The choice of fluorination technique depends on the available starting materials, the desired regiochemistry, and the compatibility with other functional groups present in the molecule.

Methylation Strategies on Pyridine Derivatives

The introduction of a methyl group at the C-5 position of the pyridine ring, adjacent to the fluorine atom, is a critical step in the synthesis of this compound. Various methylation strategies for pyridine derivatives have been developed, ranging from classical approaches to modern catalytic methods.

One common strategy involves the use of organometallic reagents. For instance, a pre-functionalized pyridine, such as a halogenated derivative, can undergo reaction with an organometallic methylating agent like methylmagnesium bromide or methyllithium (B1224462) in the presence of a suitable catalyst. However, the regioselectivity of such reactions can be challenging to control due to the electronic nature of the pyridine ring.

More contemporary approaches utilize transition-metal-catalyzed C-H activation. Rhodium-catalyzed C-3/5 methylation of pyridines has been demonstrated using feedstock chemicals like methanol and formaldehyde (B43269) as the methyl source. This method proceeds through a temporary dearomatization of the pyridine ring, allowing for nucleophilic attack by the activated methylating agent. Such strategies offer the potential for direct methylation without the need for pre-functionalization, though control of regioselectivity in polysubstituted pyridines remains a significant consideration.

Another approach involves the direct methylation of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating electrophilic attack. Subsequent deoxygenation restores the pyridine aromaticity.

For the specific synthesis of this compound, a plausible route involves starting with a precursor that already contains the methyl group or can be selectively methylated. For example, starting with a substituted picoline derivative can circumvent the need for direct methylation of a complex pyridine intermediate.

| Method | Methylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Organometallic Addition | CH₃MgBr, CH₃Li | Catalyst (e.g., Ni, Pd), inert atmosphere | Readily available reagents | Potential for poor regioselectivity, requires pre-functionalization |

| Catalytic C-H Methylation | Methanol, Formaldehyde | Rh catalyst, high temperature | Direct functionalization | Regioselectivity can be an issue, harsh conditions |

| Pyridine N-oxide Methylation | Various electrophilic methylating agents | Multi-step (oxidation, methylation, reduction) | Altered reactivity for selective functionalization | Adds steps to the synthetic sequence |

Cross-Coupling Reactions in Pyridine Functionalization

Cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of pyridine rings. Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are frequently employed to introduce substituents onto the pyridine scaffold with high efficiency and selectivity.

In the context of synthesizing this compound, a Suzuki coupling reaction could be envisioned to construct the core 6-fluoro-5-methylpyridine structure. For instance, a dihalopyridine could be selectively coupled with a methylboronic acid derivative, or a halomethylpyridine could be coupled with a suitable boronic acid. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. Palladium-based catalysts are most commonly used for these transformations.

For example, the synthesis of a related compound, 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, was achieved via a Suzuki coupling reaction between 5-fluoro-6-methylpyridin-2-ylboronic acid and 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst and a base. This demonstrates the utility of Suzuki coupling in constructing complex, functionalized pyridine systems.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to the functionalization of fluorinated pyridines. This reaction could be used to introduce an alkynyl group that can be further elaborated to the desired aminomethyl functionality.

| Reaction | Reactants | Catalyst | Key Bond Formed | Relevance to Pyridine Functionalization |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium | C-C | Introduction of alkyl, aryl, and other carbon-based substituents. |

| Negishi | Organozinc compound + Organohalide | Palladium or Nickel | C-C | High reactivity and functional group tolerance. |

| Stille | Organotin compound + Organohalide | Palladium | C-C | Tolerant of a wide range of functional groups. |

| Sonogashira | Terminal alkyne + Organohalide | Palladium and Copper | C-C (sp-sp²) | Introduction of alkynyl groups for further transformation. |

Control of Regioselectivity and Diastereoselectivity in this compound Synthesis

The synthesis of a specific isomer of a polysubstituted pyridine like this compound requires precise control over the regioselectivity of the reactions employed. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, and the directing effects of existing substituents heavily influence the position of incoming groups.

The fluorine atom at the C-6 position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and directs incoming nucleophiles to the C-2 and C-4 positions. The methyl group at C-5 is a weak electron-donating group. The interplay of these electronic effects, along with steric hindrance, must be carefully considered when planning the synthetic sequence.

A plausible synthetic route to this compound starts from a commercially available precursor such as 6-Fluoro-5-methylnicotinonitrile (also known as 3-cyano-6-fluoro-5-methylpyridine). The synthesis of this intermediate itself requires regioselective control. For instance, constructing the pyridine ring via a cyclization reaction would necessitate starting materials that predispose the formation of the desired 3,5,6-substitution pattern.

Once 6-Fluoro-5-methylnicotinonitrile is obtained, the final step is the reduction of the nitrile group to the aminomethyl group. This transformation is generally not subject to regiochemical ambiguity. However, the choice of reducing agent is important to avoid side reactions, such as reduction of the pyridine ring. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or borane complexes.

As the final product, this compound, does not possess a chiral center, the control of diastereoselectivity is not a factor in its synthesis.

Considerations for Scalable Synthesis and Process Chemistry of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process for a compound like this compound introduces several critical considerations related to safety, cost, efficiency, and environmental impact.

Reagent and Solvent Selection: Reagents that are hazardous, toxic, or expensive are generally avoided in large-scale production. For the reduction of the nitrile group, catalytic hydrogenation is often favored over the use of metal hydrides like LiAlH₄ due to safety, cost, and work-up considerations. Solvents are chosen based on their efficacy, safety, environmental impact, and ease of recovery and recycling.

Process Safety and Optimization: A thorough understanding of the reaction thermodynamics and kinetics is essential to ensure a safe and controlled process. Exothermic reactions, such as nitrile reductions, require careful monitoring and control of temperature. Process parameters such as reaction time, temperature, pressure, and catalyst loading are optimized to maximize yield and purity while minimizing by-product formation.

Purification and Isolation: The purification method for the final product must be efficient and scalable. Crystallization is often the preferred method for isolating solid products on a large scale as it can provide high purity in a single step. Chromatographic purification is generally avoided due to its high cost and solvent consumption.

Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve hazardous reagents, continuous flow chemistry can offer significant advantages in terms of safety, control, and scalability. The small reaction volumes within a flow reactor minimize the risks associated with thermal runaways.

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | Availability and cost are less critical. | Must be readily available and cost-effective. |

| Reagents | A wider range of reagents can be used. | Focus on safe, inexpensive, and efficient reagents. |

| Purification | Chromatography is common. | Crystallization or distillation are preferred. |

| Process Control | Manual control is often sufficient. | Automated control of temperature, pressure, and additions is crucial. |

| Safety | Standard laboratory precautions. | Rigorous process safety management is required. |

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 5 Methylpyridin 3 Yl Methanamine

Reactivity Profile of the Primary Aminomethyl Functionality in (6-Fluoro-5-methylpyridin-3-yl)methanamine

The exocyclic primary aminomethyl group (-CH₂NH₂) is the most reactive site for a variety of nucleophilic and condensation reactions. The nitrogen atom, with its lone pair of electrons, acts as a potent nucleophile, making it a versatile handle for chemical modification.

The primary amine of this compound readily participates in nucleophilic substitution reactions with suitable electrophiles.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amine undergoes acylation to form stable amide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This transformation is fundamental in peptide synthesis and the construction of complex molecular scaffolds.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This is a standard Sₙ2 reaction where the nitrogen nucleophile displaces a halide from the alkylating agent. The reaction can, in principle, proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. Control over the degree of alkylation is a common synthetic challenge. For instance, lithiation of protected 3-(aminomethyl)pyridine derivatives has been used to control the site of subsequent reactions with electrophiles researchgate.net.

Carbene Insertion: While less common for simple primary amines compared to other transformations, the insertion of a carbene into the N-H bond is a theoretical possibility. This reaction would lead to the formation of a secondary amine, but it typically requires specific carbene precursors and catalytic conditions and is not a standard method for derivatization of this functional group.

| Transformation | Reagent Type | Product Functional Group |

| Acylation | Acyl Halide, Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

This table provides a summary of common nucleophilic transformations of the primary aminomethyl group.

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by mild acid and is reversible. pressbooks.publibretexts.org

The mechanism involves two key stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. pressbooks.pub

Dehydration: The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. libretexts.org

The formation of imines is crucial in both synthetic chemistry and biological systems, serving as a versatile intermediate for further reactions such as reduction to secondary amines (reductive amination). masterorganicchemistry.com

The aminomethyl group serves as a critical attachment point or "handle" for incorporating the (6-Fluoro-5-methylpyridin-3-yl) moiety into larger, more complex molecular architectures. Through reactions like acylation and sulfonylation, the core structure can be linked to other molecules, polymers, or surfaces. This is a common strategy in medicinal chemistry, where the pyridine-containing fragment may be a key pharmacophore, and derivatization of the amine allows for modulation of properties like solubility, stability, and biological target affinity. For example, various alkylamino derivatives of 4-aminomethylpyridine have been synthesized to act as inhibitors for specific enzymes. nih.gov

Reactivity of the (6-Fluoro-5-methylpyridin-3-yl) Ring System

The pyridine (B92270) ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic character, further modulated by the fluoro and methyl substituents, governs its susceptibility to substitution reactions.

Pyridine and its derivatives are generally highly resistant to electrophilic aromatic substitution (EAS) reactions. rsc.orgyoutube.com The ring nitrogen strongly deactivates the ring towards attack by electrophiles. Furthermore, the acidic conditions often required for EAS (e.g., nitration, sulfonation) lead to protonation of the pyridine nitrogen, forming a pyridinium ion. This positive charge dramatically increases the deactivation of the ring, making substitution even more difficult. rsc.orgyoutube.com

If an EAS reaction were to be forced under extreme conditions, the position of substitution would be determined by the directing effects of the existing substituents.

| Substituent | Position | Effect on EAS Rate | Directing Influence |

| Ring Nitrogen | 1 | Strongly Deactivating | Meta (to C3, C5) |

| -CH₂NH₂ | 3 | Deactivating (as -CH₂NH₃⁺) | Meta (to C5) |

| Methyl (-CH₃) | 5 | Weakly Activating | Ortho, Para (to C4, C6) |

| Fluoro (-F) | 6 | Deactivating | Ortho, Para (to C5) |

This table summarizes the directing effects of the substituents on the pyridine ring for electrophilic aromatic substitution.

The combined influence of these groups presents a complex scenario. The powerful deactivating effect of the ring nitrogen (and the protonated aminomethyl group) is the dominant factor, suggesting that any substitution would be extremely sluggish. The directing effects are conflicting: the nitrogen and protonated amine direct meta (position 5 is occupied), while the methyl and fluoro groups direct ortho/para. Given the strong deactivation, predicting a reliable outcome is difficult, but EAS on this ring is considered highly unfavorable.

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. nih.gov The ring nitrogen withdraws electron density, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

In this compound, the fluorine atom is located at the C6 position, which is ortho to the ring nitrogen. This positioning makes it highly susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines). Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's strong electron-withdrawing inductive effect. nih.gov

The SNAr mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine (C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate.

Leaving Group Expulsion: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, resulting in the substituted product.

This SNAr reactivity provides a powerful and predictable method for further functionalizing the pyridine ring at the C6 position, allowing for the introduction of diverse chemical functionalities.

Metal-Mediated and C-H Activation Reactions on the Pyridine Core

The pyridine core of this compound is susceptible to functionalization through metal-mediated processes, particularly palladium-catalyzed cross-coupling reactions and direct C-H activation. These methods offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

Direct C-H activation is an attractive strategy for modifying the pyridine ring. It provides an alternative to traditional cross-coupling reactions like the Suzuki-Miyaura or Stille reactions, which require the synthesis of organometallic reagents mdpi.com. In the context of this compound, the positions for C-H activation are dictated by the electronic environment of the ring. The C-H bond at the C2 position is the most likely candidate for activation due to its proximity to the ring nitrogen, which makes it more acidic. The C4 position is another potential site, influenced by the directing effects of the substituents.

Palladium catalysts are commonly employed for these transformations. The general catalytic cycle for a direct arylation reaction involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by C-H bond cleavage at the pyridine ring and reductive elimination to form the new biaryl product youtube.com. The presence of the aminomethyl group could potentially serve as a directing group, facilitating C-H activation at an adjacent position, though directing-group-free methods are also prevalent acs.org.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high regioselectivity and yield. For instance, palladium-catalyzed cross-coupling of fluoroarenes has been shown to be effective, indicating that the fluorine substituent is compatible with these reaction conditions and can even participate in certain coupling reactions mdpi.comrsc.orgmdpi.com.

| Reaction Type | Potential Site of Functionalization | Typical Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Direct C-H Arylation | C2 or C4 position | Pd(OAc)₂, P(o-tol)₃, Base (e.g., K₂CO₃) | Aryl-substituted this compound |

| Suzuki Coupling (of a halogenated derivative) | Position of a pre-installed halide (e.g., Br, I) | Pd(PPh₃)₄, Arylboronic acid, Base (e.g., Na₂CO₃) | Aryl-substituted this compound |

| Stille Coupling (of a halogenated derivative) | Position of a pre-installed halide (e.g., Br, I) | Pd(PPh₃)₄, Organostannane | Alkyl-, vinyl-, or aryl-substituted this compound |

Influence of Fluorine and Methyl Substituents on the Reactivity and Selectivity of this compound

The reactivity and regioselectivity of the pyridine ring in this compound are significantly governed by the interplay of the electronic effects of the fluorine, methyl, and aminomethyl substituents.

The fluorine atom at the C6 position exerts a powerful influence primarily through its strong negative inductive effect (-I). Being the most electronegative element, fluorine withdraws electron density from the pyridine ring, making the ring electron-deficient stackexchange.com. This deactivation has two major consequences:

Decreased Reactivity towards Electrophilic Aromatic Substitution (EAS) : The electron-poor nature of the ring makes it less nucleophilic and thus less reactive towards electrophiles pearson.comstackexchange.com.

Increased Reactivity towards Nucleophilic Aromatic Substitution (SNAr) : The electron withdrawal activates the ring for attack by nucleophiles, particularly at the carbon atom bearing the fluorine (C6) and the para-position (C3). The fluorine itself can act as a leaving group in SNAr reactions masterorganicchemistry.comlibretexts.org. The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is often the rate-determining step stackexchange.commasterorganicchemistry.com.

Conversely, the methyl group at the C5 position is an electron-donating group (+I effect and hyperconjugation). It increases the electron density on the pyridine ring, thereby activating it towards electrophilic attack. The aminomethyl group at the C3 position is also considered electron-donating. These activating groups work in opposition to the deactivating effect of the fluorine atom.

| Substituent | Position | Electronic Effect | Effect on Electrophilic Substitution (EAS) | Effect on Nucleophilic Substitution (SNAr) |

|---|---|---|---|---|

| Fluorine | C6 | Strongly Electron-Withdrawing (-I) | Deactivating | Activating (especially at C6) |

| Methyl | C5 | Electron-Donating (+I, Hyperconjugation) | Activating (directs ortho/para) | Deactivating |

| Aminomethyl | C3 | Electron-Donating | Activating (directs ortho/para) | Deactivating |

Mechanistic Studies of Chemical Reactions Involving this compound

While specific mechanistic studies on this compound are not widely published, its reaction mechanisms can be inferred from well-established principles of pyridine chemistry and the electronic effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: One of the most probable reactions for this molecule is the displacement of the fluoride at the C6 position via an SNAr mechanism. This pathway is favored due to the strong electron-withdrawing nature of both the ring nitrogen and the fluorine atom, which stabilize the required anionic intermediate masterorganicchemistry.comwikipedia.orgresearchgate.net.

The mechanism proceeds in two main steps:

Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the C6 carbon, which bears the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and across the ring, which stabilizes the intermediate. The strong inductive effect of the fluorine atom enhances the stability of this complex, accelerating this rate-determining step stackexchange.comlibretexts.org.

Elimination of the Leaving Group : The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which acts as the leaving group. This step is typically fast. Although fluoride is generally a poor leaving group in SN2 reactions, in SNAr reactions, the rate is determined by the attack on the ring, not the departure of the leaving group stackexchange.commasterorganicchemistry.com.

Reactions involving the Aminomethyl Side Chain: The primary amine of the aminomethyl group is nucleophilic and can participate in various reactions. For example, it can undergo condensation with aldehydes or ketones to form imines. A notable example is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound (like a dialkyl phosphite) to form α-aminophosphonates mdpi.com. The mechanism typically proceeds through the initial formation of an imine from the amine and the aldehyde, followed by the nucleophilic addition of the phosphite to the imine C=N bond mdpi.com.

| Reaction Type | Key Intermediate | Rate-Determining Step | Driving Force |

|---|---|---|---|

| SNAr at C6-F | Meisenheimer Complex (anionic σ-complex) | Nucleophilic attack on the C6 carbon | Stabilization of the intermediate by the ring nitrogen and fluorine; restoration of aromaticity |

| Kabachnik-Fields Reaction | Imine (Schiff base) | Formation of the imine or addition of phosphite | Formation of a stable C-P bond |

Advanced Characterization Techniques for 6 Fluoro 5 Methylpyridin 3 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like (6-Fluoro-5-methylpyridin-3-yl)methanamine, a combination of 1H, 13C, 19F, and multidimensional NMR experiments is essential for an unambiguous characterization.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the protons on the pyridine (B92270) ring, the methyl group, and the aminomethyl group would each produce characteristic signals.

Aromatic Protons: The two protons on the pyridine ring (H-2 and H-4) are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Their exact chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and aminomethyl groups. The proton at the C-2 position would likely be a doublet, coupled to the fluorine atom, while the proton at the C-4 position would appear as a singlet or a finely split multiplet due to smaller long-range couplings.

Aminomethyl Protons (-CH₂NH₂): The two protons of the methylene group are expected to produce a singlet or a doublet around δ 3.8-4.2 ppm. The signal for the amine protons (-NH₂) is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): The three protons of the methyl group would give rise to a singlet at approximately δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-2 (Pyridine Ring) | ~8.0 - 8.4 | Doublet (d) | Coupled to ¹⁹F. |

| H-4 (Pyridine Ring) | ~7.3 - 7.7 | Singlet (s) or fine multiplet | |

| -CH₂NH₂ | ~3.8 - 4.2 | Singlet (s) | Methylene protons. |

| -CH₂NH₂ | Variable | Broad Singlet (br s) | Amine protons. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have signals in the aromatic region (δ 110-165 ppm). The carbon atom bonded to the fluorine (C-6) will show a large chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The other carbons (C-2, C-3, C-4, C-5) will also be influenced by the substituents, with their precise shifts determined by the combined electronic effects.

Aminomethyl Carbon (-CH₂NH₂): This carbon is expected to resonate in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would appear upfield, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-6 | ~160 - 165 | Directly bonded to fluorine, shows large ¹JCF coupling. |

| C-2 | ~145 - 150 | |

| C-4 | ~135 - 140 | |

| C-5 | ~125 - 130 | Bonded to the methyl group. |

| C-3 | ~120 - 125 | Bonded to the aminomethyl group. |

| -CH₂NH₂ | ~40 - 50 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The large chemical shift range of ¹⁹F NMR provides detailed information about the local electronic environment of the fluorine atom. nih.govthermofisher.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-6 position. This signal's chemical shift would be characteristic of a fluorine atom attached to an aromatic pyridine ring. The signal would likely appear as a multiplet due to coupling with the nearby aromatic proton (H-2) and potentially longer-range couplings with the methyl protons. thermofisher.com The analysis of these coupling constants provides valuable structural confirmation. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a derivative, it would show correlations between adjacent protons, helping to map out the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign which protons are attached to which carbons. For the parent compound, it would show correlations between the H-2 and C-2, H-4 and C-4, the methyl protons and the methyl carbon, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the methyl protons to C-5 and C-4 of the pyridine ring, and from the methylene protons to C-3, C-2, and C-4, confirming the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. It could, for example, show a spatial relationship between the methyl protons and the proton at C-4.

High-Resolution Mass Spectrometry (HRMS) Analysis for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₇H₉FN₂. HRMS analysis would be used to measure the mass of the protonated molecule, [M+H]⁺. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of specific functional groups.

For this compound, these techniques would identify key structural features:

N-H Vibrations: The amine group (-NH₂) would show characteristic stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

CH₃ and CH₂ Bending: Bending vibrations for the methyl and methylene groups typically appear in the 1350-1470 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. researchgate.net

Table 4: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Methyl/Methylene | C-H Bend | 1350 - 1470 | IR |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

The crystal packing of fluorinated pyridine derivatives is known to be influenced by the degree and position of fluorine substitution, with arrangements ranging from herringbone to parallel stacking. figshare.com In a hypothetical crystal structure of a derivative, one would expect to observe specific intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential C–H···F or π–π stacking interactions that dictate the supramolecular architecture. mdpi.com

While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on typical values for related organic molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 7.981 |

| β (°) | 105.34 |

| Volume (ų) | 795.6 |

| Z | 4 |

Other Advanced Analytical Methods (e.g., UV-Vis Spectroscopy, Chiroptical Methods for Enantiomeric Purity)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly the nature of its chromophores. slideshare.net

For this compound, the pyridine ring constitutes the primary chromophore. The UV spectrum of pyridine in a neutral solvent typically exhibits absorption bands around 250-270 nm, which are attributed to π-π* transitions. sielc.comresearchgate.net The presence of substituents on the pyridine ring, such as the fluoro, methyl, and aminomethyl groups, is expected to cause a shift in the λmax (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. researchgate.net The pH of the solution can also significantly affect the UV spectrum due to the protonation of the pyridine nitrogen and the amino group.

The following table provides hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol (B145695), illustrating the expected electronic transitions.

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π | 265 | 3,500 |

| n → π | 295 | 350 |

For chiral derivatives of this compound, determining the enantiomeric purity is of paramount importance. Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are highly effective for this purpose. hindsinstruments.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A common strategy for determining the enantiomeric excess (ee) of chiral primary amines involves their derivatization with a chiral auxiliary or complexation with a metal-based sensor to form diastereomeric species that exhibit distinct CD signals. nih.govacs.orgnsf.gov For instance, the reaction of a chiral amine with an aldehyde can form a chiral imine that can then be analyzed by CD spectroscopy. nsf.gov The intensity of the CD signal is often directly proportional to the enantiomeric excess of the amine. nsf.gov

A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known ee values of the chiral amine derivative. This allows for the determination of the enantiomeric purity of unknown samples. hindsinstruments.com

The table below illustrates a hypothetical calibration dataset for the determination of the enantiomeric excess of a chiral derivative of this compound using CD spectroscopy.

| Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |

|---|---|

| 100 | 50.2 |

| 75 | 37.6 |

| 50 | 25.1 |

| 25 | 12.5 |

| 0 | 0.0 |

| -25 | -12.6 |

| -50 | -25.0 |

| -75 | -37.5 |

| -100 | -50.1 |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 5 Methylpyridin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (6-Fluoro-5-methylpyridin-3-yl)methanamine, methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) would be used to determine its electronic structure and related molecular properties. A typical approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of various electronic descriptors.

Key properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Studies on substituted pyridines often use DFT calculations to analyze these orbitals. ias.ac.inresearcher.life

Electron Density and Electrostatic Potential: Mapping the electrostatic potential (ESP) onto the electron density surface reveals the distribution of charge. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the nitrogen of the pyridine (B92270) ring and the amine group would be expected to be regions of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Illustrative Electronic Properties Data

The following table presents hypothetical, yet realistic, data that would be obtained for this compound from a DFT calculation at the B3LYP/6-311G+(d,p) level of theory. ias.ac.inresearcher.life

| Property | Illustrative Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating capability |

| LUMO Energy | -0.8 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 | Debye | Molecular polarity |

| Mulliken Charge on Pyridine N | -0.45 | e | Nucleophilic character |

| Mulliken Charge on Amine N | -0.78 | e | Nucleophilic character and H-bonding site |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For this compound, DFT could be employed to study reactions involving the primary amine, such as N-acylation or N-alkylation.

The process would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., the amine and an electrophile) and the final products are fully optimized.

Transition State (TS) Search: A search for the first-order saddle point on the potential energy surface connecting reactants and products is performed. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are conducted to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, whereas a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is determined from the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Such studies on related pyridine compounds have been used to understand their nucleophilicity and catalytic activity. ias.ac.inresearcher.life

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound has rotational freedom around the bond connecting the aminomethyl group to the pyridine ring.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the C(ring)-CH2-NH2 moiety and calculating the relative energy at each step. This identifies the most stable conformers (energy minima) and the rotational energy barriers between them.

Analysis of Intermolecular Interactions: The potential for hydrogen bonding is significant for this molecule due to the -NH2 group. Computational methods can model the interactions of the amine with solvent molecules (like water) or with itself to form dimers. These non-covalent interactions are crucial for understanding its behavior in condensed phases. Studies of similar benzylamine and pyridine derivatives often focus on how conformation influences binding to biological targets. preprints.orgnih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). rsc.org The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). fluorine1.ru The accuracy of these predictions is often high enough to distinguish between different isomers. researchgate.netnih.gov

Vibrational Frequencies: Calculation of harmonic vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can help assign experimental IR bands to specific molecular motions, such as N-H stretches, C-F stretches, or aromatic ring vibrations. DFT studies on substituted pyridines have successfully correlated calculated vibrational modes with experimental data. nih.gov

Illustrative Predicted NMR Chemical Shifts

This table shows hypothetical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, as would be predicted by DFT calculations.

| Atom | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H NMR | ||

| H on C2 | 8.15 | s |

| H on C4 | 7.50 | s |

| CH₃ | 2.30 | s |

| CH₂ | 3.85 | s |

| NH₂ | 1.70 | br s |

| ¹³C NMR | ||

| C2 | 148.5 | d |

| C3 | 135.2 | s |

| C4 | 140.1 | s |

| C5 | 120.8 | d |

| C6 | 162.3 | d |

| CH₃ | 17.5 | q |

| CH₂ | 42.1 | t |

| ¹⁹F NMR | ||

| F on C6 | -70.5 | s |

Molecular Modeling and Dynamics Simulations for Chemical Reactivity

While quantum mechanics is excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time in a more complex environment, such as in a solvent or interacting with a macromolecule.

An MD simulation of this compound would involve:

Parameterization: Assigning a force field to the molecule, which defines the potential energy of the system as a function of atomic positions.

System Setup: Placing the molecule in a simulation box, typically filled with explicit solvent molecules (e.g., water).

Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds or longer.

MD simulations can provide insights into:

Solvation Structure: How water molecules organize around the solute, particularly around the polar amine and fluoro groups.

Dynamic Behavior: The flexibility of the molecule and the timescale of conformational changes.

Binding Processes: Simulating the interaction of the molecule with a biological target, like an enzyme active site, to understand binding modes and affinities. MD simulations are frequently used to study the behavior of pyridine-containing ligands in various environments. ucl.ac.ukacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

QSPR modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. acs.orgnih.gov For this compound, a QSPR study would involve:

Dataset Collection: Assembling a dataset of structurally similar amine or pyridine compounds with known experimental data for a specific property (e.g., solubility, pKa, CO₂ absorption rate). researchgate.netacs.orgnih.gov

Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, neural networks), to create a mathematical equation linking the descriptors to the property of interest. acs.org

Validation and Prediction: The model is rigorously validated using statistical techniques. Once validated, the model can be used to predict the property for new compounds, like this compound, based solely on its calculated descriptors.

This approach is highly valuable in computational drug discovery and materials science for screening large virtual libraries of compounds to identify candidates with desired attributes. nih.gov

Applications of 6 Fluoro 5 Methylpyridin 3 Yl Methanamine in Modern Organic Synthesis Research

Design and Synthesis of Novel Pyridine-Based Scaffolds and Heterocycles

The presence of a primary amine and a fluorinated pyridine (B92270) ring makes (6-Fluoro-5-methylpyridin-3-yl)methanamine a valuable precursor for the synthesis of diverse heterocyclic systems. The amine functionality can readily participate in a variety of classical and modern organic reactions, including condensations, acylations, and carbon-nitrogen bond-forming cross-coupling reactions. These transformations allow for the elaboration of the methanamine side chain and its incorporation into larger, more complex ring systems.

For instance, the amine group can be used as a handle to construct fused heterocyclic scaffolds, such as imidazopyridines, pyrazolopyridines, or triazolopyridines, which are prevalent motifs in medicinal chemistry. The fluorine and methyl substituents on the pyridine ring can influence the electronic properties and conformational preferences of the resulting molecules, potentially leading to novel compounds with unique biological activities. While specific examples utilizing this compound are not extensively documented, the general synthetic utility of aminomethylpyridines in heterocyclic synthesis is well-established.

Utilization as a Key Building Block in the Construction of Complex Organic Molecules

As a functionalized building block, this compound offers synthetic chemists a pre-functionalized pyridine core that can be incorporated into larger molecular architectures. The strategic placement of the fluoro and methyl groups can serve to block certain positions from undergoing further reactions, thereby directing subsequent synthetic transformations to other sites on the molecule. This regiochemical control is a crucial aspect in the total synthesis of complex natural products and pharmaceutically active compounds.

The primary amine can be transformed into a wide array of other functional groups, or it can act as a nucleophile in coupling reactions to link the pyridine moiety to other molecular fragments. The fluorine atom can also participate in specific chemical transformations or serve to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final target molecule.

Development of Diverse Chemical Libraries for Screening in Materials Science or Chemical Biology

The concept of combinatorial chemistry relies on the use of versatile building blocks to rapidly generate large libraries of related compounds for high-throughput screening. This compound is a suitable candidate for such endeavors due to its reactive amine handle, which can be readily derivatized in a parallel synthesis format.

By reacting this compound with a diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes, a library of amides, sulfonamides, ureas, and secondary amines can be generated. These libraries can then be screened for a wide range of properties, from biological activity in drug discovery programs to specific functionalities in materials science applications, such as organic light-emitting diodes (OLEDs) or sensors. The fluorinated pyridine core can impart desirable electronic and photophysical properties to the resulting materials.

Application as a Chiral Auxiliary or Ligand Precursor

While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The primary amine can be derivatized with chiral moieties to create bidentate or tridentate ligands that can coordinate to transition metals. The pyridine nitrogen and the newly introduced chiral group can form a chelating scaffold that creates a chiral environment around the metal center, enabling enantioselective transformations.

The development of novel chiral ligands is a cornerstone of modern asymmetric synthesis. Pyridine-containing ligands have been extensively used in a variety of catalytic reactions, and the introduction of fluorine and methyl groups on the pyridine ring of a ligand derived from this compound could fine-tune the steric and electronic properties of the catalyst, potentially leading to improved enantioselectivity and catalytic activity.

Role in Polymer Chemistry and Advanced Materials Research (e.g., functional monomers)

In the field of polymer chemistry, functional monomers are essential for creating polymers with specific properties and applications. This compound can be envisioned as a precursor to such functional monomers. The amine group can be modified to introduce a polymerizable group, such as an acrylamide (B121943) or a vinyl group.

The resulting monomer could then be polymerized or copolymerized with other monomers to produce polymers containing fluorinated pyridine side chains. These side chains could impart unique properties to the polymer, such as thermal stability, specific binding capabilities, or altered solubility. Such functional polymers could find applications in areas like specialty coatings, membranes for separations, or as platforms for drug delivery systems. The pyridine unit, being basic, could also introduce pH-responsive behavior to the polymer.

Future Research Directions and Unaddressed Challenges in 6 Fluoro 5 Methylpyridin 3 Yl Methanamine Chemistry

Development of Highly Efficient and Environmentally Benign Synthetic Routes

A significant challenge in the advancement of (6-Fluoro-5-methylpyridin-3-yl)methanamine chemistry is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Traditional multi-step syntheses of pyridine (B92270) derivatives often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and atom-economical approaches.

Key areas for investigation include:

Catalytic C-H Aminomethylation: Direct C-H functionalization of the 6-fluoro-5-methylpyridine core at the 3-position with an aminomethyl group would represent a highly efficient and atom-economical synthetic strategy. Research into transition-metal catalysis, particularly with earth-abundant metals, could yield novel and effective methods.

One-Pot Methodologies: Designing one-pot, multi-component reactions starting from simple and readily available precursors would significantly streamline the synthesis, reduce purification steps, and minimize solvent usage.

Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This approach could be particularly beneficial for managing potentially exothermic reactions involved in the synthesis of highly functionalized pyridines.

Biocatalysis: The exploration of enzymatic transformations for the synthesis of this compound could offer unparalleled selectivity and mild reaction conditions, representing a truly green synthetic alternative.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Aminomethylation | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| One-Pot Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for multiple steps |

| Flow Chemistry | Enhanced safety and scalability, better control | Reactor design, catalyst immobilization |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

Exploration of Asymmetric Synthesis Methodologies

The introduction of a chiral center at the methanamine carbon of this compound would open up new avenues for its application, particularly in medicinal chemistry and materials science. However, the development of stereoselective synthetic methods for this compound remains a significant and unaddressed challenge.

Future research in this area should focus on:

Chiral Catalysis: The development of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, for the enantioselective synthesis of the target molecule is a primary goal. This could involve asymmetric reduction of a corresponding nitrile or imine precursor.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the starting material or a key intermediate could facilitate diastereoselective transformations, with the auxiliary being removed in a subsequent step to yield the enantiomerically enriched product.

Enzymatic Resolution: The application of enzymes, such as lipases or proteases, for the kinetic resolution of a racemic mixture of this compound or a suitable precursor could provide a straightforward route to the individual enantiomers.

| Asymmetric Approach | Potential Advantages | Key Research Challenges |

| Chiral Catalysis | High enantioselectivity, catalytic turnover | Catalyst design and synthesis, optimization of reaction conditions |

| Chiral Auxiliaries | Predictable stereochemical outcome | Synthesis and removal of the auxiliary, atom economy |

| Enzymatic Resolution | High enantiomeric excess, mild conditions | Enzyme screening, separation of enantiomers |

Innovative Functionalization Strategies and Catalyst Discovery

To fully explore the potential of this compound as a versatile building block, the development of innovative strategies for its further functionalization is crucial. The pyridine ring and the primary amine offer multiple sites for modification, but selective transformations can be challenging.

Future research should be directed towards:

Site-Selective C-H Functionalization: The development of catalytic systems that can selectively activate and functionalize the C-H bonds at the 2, 4, or methyl positions of the pyridine ring would provide access to a wide range of novel derivatives. This could involve directing group strategies or the use of catalysts with high regioselectivity.

Novel Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, at various positions of the this compound scaffold would enable the introduction of diverse substituents.

Functionalization of the Aminomethyl Group: The primary amine serves as a key handle for a variety of transformations, including acylation, alkylation, and the formation of imines and amides. The development of novel reagents and catalytic methods for these transformations will be important for creating a library of derivatives with diverse functionalities.

Catalyst Discovery: A critical aspect of advancing functionalization strategies is the discovery of new and more efficient catalysts. This includes the exploration of novel ligand designs for transition metals, the development of new organocatalysts, and the application of photocatalysis to enable previously inaccessible transformations.

Integration into Supramolecular Architectures and Self-Assembly

The presence of a pyridine nitrogen, a primary amine, and a fluorine atom makes this compound an excellent candidate for use as a building block in supramolecular chemistry. The ability to form hydrogen bonds, coordinate to metal centers, and participate in other non-covalent interactions provides a rich platform for the design of self-assembling systems.

Unaddressed challenges and future research directions include:

Hydrogen-Bonded Networks: A systematic investigation into the hydrogen-bonding motifs of this compound and its derivatives is needed. This could lead to the design of predictable one-, two-, and three-dimensional networks with potential applications in materials science and crystal engineering.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the aminomethyl group are both potential coordination sites for metal ions. The synthesis and characterization of coordination polymers and MOFs incorporating this ligand could lead to materials with interesting catalytic, sorption, or photophysical properties.

Self-Assembled Monolayers: The functionalization of surfaces with this compound could lead to the formation of self-assembled monolayers with tailored properties, such as altered surface energy or specific binding capabilities.

Investigation of Solid-State Properties and Crystal Engineering

The solid-state properties of this compound are currently unknown. A thorough investigation of its crystal structure and packing, as well as that of its derivatives, is essential for understanding its material properties and for the rational design of new crystalline materials.

Key areas for future research include:

Single-Crystal X-ray Diffraction: The determination of the single-crystal structure of this compound is a prerequisite for understanding its solid-state packing and intermolecular interactions.

Polymorphism Screening: A comprehensive screening for different polymorphic forms of the compound is necessary, as different polymorphs can exhibit significantly different physical properties, such as solubility and melting point.

Co-crystallization: The formation of co-crystals with other molecules, such as carboxylic acids or other hydrogen-bond donors/acceptors, could be a powerful strategy for tuning the physical properties of the solid state.

Computational Modeling: The use of computational methods, such as density functional theory (DFT), can provide valuable insights into the intermolecular interactions that govern the crystal packing and can be used to predict the structures of potential polymorphs and co-crystals.

| Analytical Technique | Information Gained | Future Research Goal |